molecular formula C8H7BrO B126571 4'-Bromoacetophenone CAS No. 99-90-1

4'-Bromoacetophenone

Cat. No.: B126571
CAS No.: 99-90-1
M. Wt: 199.04 g/mol
InChI Key: WYECURVXVYPVAT-UHFFFAOYSA-N
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Description

4’-Bromoacetophenone, also known as 1-acetyl-4-bromobenzene, is an organic compound with the molecular formula C8H7BrO. It is a derivative of acetophenone where a bromine atom is substituted at the para position of the benzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, and dyes .

Mechanism of Action

Target of Action

4’-Bromoacetophenone is primarily used as an organic building block in various chemical reactions . It is known to generate phenyl radicals upon UV irradiation , which can act as the primary targets in these reactions.

Mode of Action

The compound is involved in the Suzuki reaction, a type of coupling reaction that combines two hydrocarbon fragments . In this reaction, 4’-Bromoacetophenone, an aryl halide, reacts with an arylboronic acid in the presence of a palladium catalyst . The reaction begins with the palladium catalyst combining with 4’-Bromoacetophenone through a process of oxidative addition to form a bromopalladium-acetophenone complex .

Biochemical Pathways

The Suzuki reaction is a significant biochemical pathway involving 4’-Bromoacetophenone. This reaction is crucial in the synthesis of many styrenes, alkenes, and biphenyls . The ability of the Suzuki reaction to easily coordinate biaryl compounds makes it an important branch of organic research .

Pharmacokinetics

Its physical properties such as boiling point (255 °c) and melting point (49-51 °c) have been documented .

Result of Action

The result of the action of 4’-Bromoacetophenone in the Suzuki reaction is the formation of biaryl compounds . These compounds have extensive applications in various fields, including the production of pharmaceuticals and other chemicals .

Action Environment

The Suzuki reaction involving 4’-Bromoacetophenone can occur in water due to the surfactant-esque effects of tetrabutylammonium bromide . The reaction is also influenced by the basic environment produced by potassium carbonate . Furthermore, specific conditions, such as microwave irradiation, can be used to hasten the Suzuki reaction while still maintaining high yields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromoacetophenone can be synthesized through the bromination of acetophenone. One common method involves the use of bromine in the presence of a catalyst such as aluminum trichloride. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of 4’-Bromoacetophenone follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromoacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Heck and Suzuki coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Heck and Suzuki Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide are commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide.

Major Products:

Scientific Research Applications

4’-Bromoacetophenone has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromoacetophenone
  • 4’-Methoxyacetophenone
  • 4’-Chloroacetophenone
  • 4’-Nitroacetophenone

Comparison: 4’-Bromoacetophenone is unique due to its para-substituted bromine atom, which makes it particularly useful in coupling reactions. Compared to its analogs, such as 2-Bromoacetophenone, the para-substitution allows for more predictable reactivity and easier purification of products. Additionally, the presence of the bromine atom enhances its ability to participate in photoinduced reactions, making it valuable in photochemistry research .

Properties

IUPAC Name

1-(4-bromophenyl)ethanone
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InChI

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WYECURVXVYPVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
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DSSTOX Substance ID

DTXSID4059203
Record name Ethanone, 1-(4-bromophenyl)-
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Molecular Weight

199.04 g/mol
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CAS No.

99-90-1, 1219805-88-5
Record name p-Bromoacetophenone
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Record name 4'-Bromoacetophenone
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Record name Ethanone, 1-(4-bromophenyl)-
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Record name 4'-bromoacetophenone
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Record name P-BROMOACETOPHENONE
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Synthesis routes and methods I

Procedure details

By using the equipment analysis described above, the retention times of (±)-1-(4-bromophenyl)ethanol were confirmed to be 10.447 for the S form and 11.031 for the R form, those of (±)-1-(4-chlorophenyl)ethanol 9.936 for the S form and 10.355 for the R form, those of (±)-1-phenylethanol 11.958 for the S form and 13.133 for the R form, those of (±)-1-(2-naphthyl)ethanol 15.693 for the S form and 17.049 for the R form, those of (±)-1-(4-methoxyphenyl)ethanol 9.165 for the S form and 10.781 for the R form, and those of (±)-1-(4-nitrophenyl)ethanol 18.923 for the R form and 19.562 for the S form. In addition, the retention times of 4-bromoacetophenone, 4-chloroacetophenone, 4-methoxyacetophenone and 4-nitroacetophenone that are formed by oxidation of each substrate were similarly confirmed to be 13.122, 10.304, 17.169 and 37.208, respectively.
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Synthesis routes and methods II

Procedure details

0.2 palladium acetate and 0.48 g triphenyl-phosphine were dissolved in 40 ml dimethylacetamide. Sodium bicarbonate (10 g), 4-bromoacetophenone (19.9g), methallyl alcohol (10.8 g), and diisopropylethylamine (1.0 g) were added and the mixture was heated to 130° C with stirring. After 2 hours, a 100% conversion of 4-bromoacetophenone to 3-Cp-acetylphenyl)-2-methylpropanal was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the prominent applications of 4'-Bromoacetophenone in organic synthesis?

A1: this compound serves as a vital building block in organic synthesis, especially in carbon-carbon bond formation reactions like the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. [, , , , , , , , , , ]. These reactions are crucial for synthesizing various compounds, including biaryls, chalcones, and other complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Q2: How does the presence of a bromine atom in this compound facilitate these reactions?

A2: The bromine atom acts as a leaving group, facilitating the oxidative addition of palladium catalysts to the aryl halide, a critical step in these cross-coupling reactions [, , , , , , , ]. This characteristic renders this compound a reactive substrate for synthesizing diverse organic compounds.

Q3: Can you provide an example of a palladium catalyst used with this compound in these reactions?

A3: Certainly! One example is the palladium(II) benzoylthiourea derivative. This complex effectively catalyzed the Sonogashira reaction, coupling this compound with a terminal alkyne to form a new carbon-carbon bond [].

Q4: Are there alternative catalytic systems using this compound?

A4: Yes, researchers have explored palladium nanoparticles stabilized by various supports for catalyzing Suzuki-Miyaura reactions with this compound. Examples include palladium nanoparticles captured in microporous polymers [] and those stabilized by star-shaped block copolymers [].

Q5: How does the size of palladium nanoparticles influence their catalytic activity with this compound?

A5: Studies have shown that smaller palladium nanoparticles (around 2.1 nm) exhibit superior catalytic activity in Suzuki-Miyaura reactions with this compound compared to larger nanoparticles []. This enhanced activity is attributed to the increased number of coordinatively unsaturated sites on smaller nanoparticles.

Q6: Besides cross-coupling reactions, what other transformations involve this compound?

A6: this compound is a versatile precursor for synthesizing various heterocyclic compounds, including thiadiazole derivatives, triazoles, and chalcone analogs [, , , , ]. These compounds hold significant potential as inhibitors of human carbonic anhydrase isozymes, crucial targets for treating glaucoma, epilepsy, and other diseases.

Q7: Can you elaborate on the role of this compound in synthesizing these heterocyclic compounds?

A7: this compound reacts with various nucleophiles, including thiosemicarbazides, aminotriazoles, and heterocyclic amines, to form diverse heterocyclic scaffolds. These reactions often involve condensation, cyclization, or ring-closing reactions, affording compounds with potential biological activities.

Q8: What are the molecular formula, weight, and key spectroscopic features of this compound?

A8:

  • Spectroscopic data:
    • IR Spectroscopy: The carbonyl group (C=O) typically shows a strong absorption band around 1680-1700 cm-1. The presence of the aromatic ring is indicated by characteristic bands around 1600-1450 cm-1 and 900-675 cm-1 [, , , ].
    • NMR Spectroscopy: The presence of the bromine atom at the 4'-position of the aromatic ring results in characteristic signals in both 1H and 13C NMR spectra [, , , , , ].

Q9: Have there been any studies investigating the impact of biofield energy treatment on the physicochemical properties of this compound?

A10: Yes, one study explored the effects of biofield energy treatment on this compound using various analytical techniques []. Interestingly, the treatment was reported to induce changes in the crystallite size, melting point, and spectral properties, suggesting a potential impact on its physical and energetic characteristics.

Q10: What is the impact of structural modifications on the biological activity of this compound derivatives?

A11: Research on thiadiazole derivatives containing the this compound moiety revealed that substituents on the thiadiazole ring significantly influence their inhibitory activity against human carbonic anhydrase isozymes []. For instance, compounds with a 2,4-dichlorophenylamino substituent exhibited potent inhibitory effects, highlighting the importance of SAR studies in optimizing biological activity.

Q11: What are the broader implications and potential applications of the research on this compound?

A11: The research conducted on this compound has far-reaching implications:

  • Drug Discovery: The synthesis of novel heterocyclic compounds derived from this compound with potent inhibitory activity against carbonic anhydrase holds promise for developing new drugs for glaucoma, epilepsy, and other conditions [, ].
  • Catalysis: Understanding the catalytic activity of palladium complexes and nanoparticles in reactions involving this compound contributes to developing more efficient and sustainable catalytic systems for organic synthesis [, , , , , , , , , ]. These advancements could impact various industries, including pharmaceuticals, agrochemicals, and materials science.
  • Material Science: The utilization of this compound in synthesizing conjugated polymers with desirable optical properties [] opens avenues for developing advanced materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

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